Product packaging for 3-(4-Chlorophenoxy)-1-propanol(Cat. No.:CAS No. 18673-04-6)

3-(4-Chlorophenoxy)-1-propanol

Cat. No.: B8271276
CAS No.: 18673-04-6
M. Wt: 186.63 g/mol
InChI Key: DMCGTVJRKBBDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenoxy)-1-propanol is a chemical compound of interest in organic and medicinal chemistry research, particularly as a chiral precursor or intermediate in the synthesis of more complex molecules. Compounds featuring a propanolamine backbone, such as this one, are frequently explored in the development of active pharmaceutical ingredients. Scientific literature indicates that structurally related phenoxy-propanol derivatives are valuable chiral building blocks for synthesizing a wide variety of biologically active compounds . For instance, research on analogs like 2-aryloxy-1-propanols highlights their utility as useful chiral starting materials for the synthesis of juvenile hormone analogs (juvenoids) and other active structures . Furthermore, related propanolamine derivatives have been extensively studied and synthesized for their binding affinity to α- and β-adrenergic receptors, indicating potential applications in cardiovascular research . The presence of the chlorophenoxy moiety and the propanol chain makes this class of compounds a versatile scaffold for further chemical modification and biological evaluation. Researchers utilize this compound and its analogs in enzymatic resolution studies to obtain enantiomerically pure forms, which are critical in pharmaceutical development . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11ClO2 B8271276 3-(4-Chlorophenoxy)-1-propanol CAS No. 18673-04-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18673-04-6

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

3-(4-chlorophenoxy)propan-1-ol

InChI

InChI=1S/C9H11ClO2/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,11H,1,6-7H2

InChI Key

DMCGTVJRKBBDNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCO)Cl

Origin of Product

United States

Synthetic Methodologies and Reaction Chemistry of 3 4 Chlorophenoxy 1 Propanol

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis involves the deconstruction of a target molecule into simpler, commercially available precursors. amazonaws.comyoutube.com For 3-(4-Chlorophenoxy)-1-propanol, the most logical disconnection is at the ether's carbon-oxygen bond. This disconnection strategy points to two primary precursor fragments: a nucleophilic phenoxide derived from 4-Chlorophenol (B41353) and a three-carbon electrophilic building block, most commonly 3-Chloro-1-propanol (B141029).

Target MoleculeRetrosynthetic DisconnectionKey Precursors
This compoundC-O Ether Bond4-Chlorophenol (Nucleophile Precursor) & 3-Chloro-1-propanol (Electrophile Precursor)

Role of 4-Chlorophenol in Etherification Reactions

4-Chlorophenol serves as the aromatic foundation and the precursor to the key nucleophile in the synthesis. guidechem.comwikipedia.org It is a crystalline solid that consists of a benzene (B151609) ring substituted with a hydroxyl group and a chlorine atom at the para position. guidechem.com In etherification reactions, the phenolic hydroxyl group is deprotonated by a suitable base to form the 4-chlorophenoxide ion. This anion is a potent nucleophile, capable of attacking an electrophilic carbon center to form the desired aryloxy ether bond. The choice of base is crucial and typically includes alkali metal hydroxides (like sodium hydroxide) or carbonates (like potassium carbonate) to facilitate the formation of the phenoxide in situ. researchgate.netgoogle.com

Utilization of 3-Chloro-1-propanol as a Primary Building Block

3-Chloro-1-propanol is a bifunctional molecule containing both a primary alcohol and a primary alkyl chloride. sigmaaldrich.com This structure makes it an ideal electrophilic building block for reaction with the 4-chlorophenoxide. The carbon atom bonded to the chlorine is electron-deficient and susceptible to nucleophilic attack, while the hydroxyl group remains available for further chemical modification if needed, or as in this case, is the terminal functional group of the target molecule.

The synthesis of 3-Chloro-1-propanol itself can be achieved from 1,3-propanediol (B51772) using reagents like hydrochloric acid with a catalyst such as benzenesulfonic acid. chemicalbook.comgoogle.compatsnap.com This process selectively replaces one of the hydroxyl groups with a chlorine atom, yielding the desired haloalcohol. chemicalbook.comprepchem.com

Alternative Propanol (B110389) Derivatives as Synthetic Starting Materials

While 3-Chloro-1-propanol is a common precursor, other propanol derivatives can also serve as the three-carbon electrophile. The primary requirement is a propanol backbone with a good leaving group at the 3-position.

Alternative Electrophilic Precursors:

PrecursorLeaving GroupReactivity Note
3-Bromo-1-propanolBromide (-Br)More reactive than the chloro-derivative, potentially leading to faster reaction times.
3-Iodo-1-propanolIodide (-I)Highly reactive; can be prepared from 3-Chloro-1-propanol via the Finkelstein reaction. chemspider.com
1,3-Propanediol monotosylateTosylate (-OTs)Excellent leaving group, often used for high-yield substitution reactions.
Epichlorohydrin (B41342)Epoxide/ChlorideA versatile C3 building block used in a two-step approach.

Established and Novel Synthetic Routes for this compound

The formation of the ether linkage in this compound is predominantly achieved through nucleophilic substitution, a cornerstone of organic synthesis.

Nucleophilic Substitution Reactions for Aryloxy Ether Formation

The most established method for synthesizing this compound is the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the SN2 displacement of a halide from an alkyl halide by a phenoxide ion. libretexts.org

The process begins with the deprotonation of 4-Chlorophenol using a base (e.g., NaOH, KOH, K2CO3) in a suitable solvent (e.g., ethanol, acetone, DMF) to generate the 4-chlorophenoxide. This nucleophile then attacks the electrophilic carbon of 3-Chloro-1-propanol, displacing the chloride ion and forming the C-O ether bond. google.com

Reaction Scheme: Williamson Ether Synthesis

Step 1 (Phenoxide Formation): 4-Cl-C6H4OH + Base → 4-Cl-C6H4O-Na+ + H2O

Step 2 (Nucleophilic Attack): 4-Cl-C6H4O-Na+ + Cl-(CH2)3-OH → 4-Cl-C6H4O-(CH2)3-OH + NaCl

The reaction conditions are typically optimized to favor substitution over potential side reactions like elimination. libretexts.org Using a primary alkyl halide like 3-Chloro-1-propanol minimizes the likelihood of elimination. masterorganicchemistry.com

Methods Involving Epoxide Intermediates

An alternative synthetic strategy involves the use of epoxide intermediates, most commonly starting from epichlorohydrin. rsc.org This route proceeds in two main steps:

Epoxide Formation: 4-Chlorophenol is first reacted with epichlorohydrin in the presence of a base. The 4-chlorophenoxide acts as a nucleophile, opening the epoxide ring at the least substituted carbon and subsequently displacing the chloride in an intramolecular SN2 reaction to form a new epoxide, 1-(4-chlorophenoxy)-2,3-epoxypropane.

Epoxide Ring-Opening/Reduction: The resulting epoxide can then be converted to the target primary alcohol. This requires a regioselective ring-opening of the terminal epoxide to introduce a functional group that can be reduced to a hydroxyl group, or direct reduction using a hydride reagent like Lithium aluminium hydride (LiAlH4). This reduction would preferentially attack the least sterically hindered carbon of the epoxide, leading to the formation of the primary alcohol, this compound.

While versatile, this method is more circuitous for the direct synthesis of this compound compared to the Williamson ether synthesis but is a key strategy for producing related aryloxy propanolamine (B44665) and propanediol (B1597323) structures. google.comrsc.org

One-Pot Synthetic Approaches for Aryloxypropanols

One-pot synthesis represents an efficient strategy for producing aryloxypropanols, including this compound, by combining multiple reaction steps in a single vessel. This approach minimizes the need for isolating intermediates, thus saving time, resources, and reducing waste. The core of this synthesis is the formation of an ether linkage between a phenol (B47542) and a three-carbon aliphatic chain, a reaction broadly known as the Williamson ether synthesis.

A common one-pot strategy involves the reaction of 4-chlorophenol with a suitable C3 synthon, such as 3-chloro-1-propanol or epichlorohydrin, in the presence of a base. The base, typically an alkali metal hydroxide (B78521) (e.g., NaOH) or carbonate (e.g., K₂CO₃), deprotonates the phenol to form the more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of the C3 synthon, displacing a leaving group (e.g., chloride) in a nucleophilic substitution reaction (Sₙ2).

Key variables influencing the success of these one-pot reactions include the choice of solvent, base, and temperature. Polar aprotic solvents like DMF or DMSO are often employed as they effectively solvate the cation of the base, leaving a more reactive, "naked" phenoxide anion. The reaction conditions for related syntheses are summarized below.

Table 1: Conditions for One-Pot Synthesis of Aryloxy Ethers

Reactants Base Solvent Temperature Product Type
Phenol, Alkyl Halide NaOH / KOH Ethanol / Water Reflux Alkyl Aryl Ether
Phenol, Alkyl Halide K₂CO₃ / Cs₂CO₃ DMF / Acetonitrile 80-120 °C Alkyl Aryl Ether

Note: This table presents generalized conditions for the Williamson ether synthesis and related reactions, which are foundational for the one-pot synthesis of this compound.

Stereoselective and Asymmetric Synthesis of Chiral Analogues

While this compound itself is achiral, related aryloxypropanolamines, many of which are pharmacologically important β-blockers, are chiral. The synthesis of specific enantiomers of these analogues is crucial, as biological activity is often stereospecific. Methodologies developed for these compounds can be adapted to produce chiral derivatives of this compound where a stereocenter is introduced, for example, at the C2 position, creating 3-(4-chlorophenoxy)propane-1,2-diol analogues.

A primary strategy for asymmetric synthesis involves the use of chiral building blocks. Enantiomerically pure (R)- or (S)-epichlorohydrin serves as a versatile starting material. The reaction of 4-chlorophenoxide with a chiral epoxide proceeds via a stereospecific ring-opening, establishing the desired stereochemistry in the final product.

Another significant approach is the kinetic resolution of a racemic mixture. This can be achieved using enzymes, such as lipases, which selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer. rsc.org For example, the kinetic resolution of a related intermediate, racemic 1-chloro-3-(1-naphthyloxy)-2-propanol, has been successfully performed using this enzymatic method. rsc.org

Table 2: Strategies for Asymmetric Synthesis of Chiral Aryloxypropanol Analogues

Strategy Description Key Reagents/Catalysts
Chiral Pool Synthesis Utilizes enantiomerically pure starting materials. (R)- or (S)-Epichlorohydrin, (S)-Glycidol tosylate
Kinetic Resolution Enzymatic or chemical resolution of a racemic mixture. Lipases (e.g., from Candida antarctica), Chiral catalysts

Chemical Transformations and Reaction Mechanisms of this compound

Oxidation Reactions of the Hydroxyl Group

The primary alcohol functional group in this compound is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂), will selectively oxidize the primary alcohol to the corresponding aldehyde, 3-(4-chlorophenoxy)propanal. lumenlearning.commasterorganicchemistry.comanl.gov The reaction mechanism involves the formation of a chromate (B82759) ester, followed by a β-elimination step to yield the aldehyde. libretexts.org The absence of water is critical to prevent further oxidation. masterorganicchemistry.com

Stronger oxidizing agents, such as chromic acid (H₂CrO₄), prepared in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (the Jones reagent), will oxidize the primary alcohol completely to the carboxylic acid, 3-(4-chlorophenoxy)propanoic acid. wikipedia.orgmdpi.comatamankimya.com The reaction proceeds through an aldehyde intermediate, which in the aqueous acidic medium, forms a hydrate (B1144303) that is readily oxidized further to the carboxylic acid. nih.gov

Table 3: Oxidation Products of this compound

Oxidizing Agent Solvent Product
Pyridinium Chlorochromate (PCC) Dichloromethane (CH₂Cl₂) 3-(4-Chlorophenoxy)propanal

Reduction Processes Affecting Functional Groups

Reduction reactions of this compound can target either the chloro group on the aromatic ring or the ether linkage. The primary alcohol group is already in its most reduced state and is not reactive under typical reduction conditions.

Catalytic hydrodechlorination can be used to remove the chlorine atom from the aromatic ring. This process typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a noble metal catalyst, such as palladium supported on carbon (Pd/C). atamankimya.com This reaction converts the 4-chlorophenoxy group into a phenoxy group, yielding 3-phenoxy-1-propanol. This method is widely used for the detoxification of chlorinated aromatic compounds. researchgate.net

The cleavage of the aryl ether C-O bond is more challenging due to its high bond dissociation energy. However, certain reductive methods can achieve this transformation. Transition-metal-free protocols using a combination of a hydrosilane (e.g., triethylsilane) and a strong base (e.g., KOtBu) have been shown to cleave diaryl and aryl alkyl ethers. nih.gov Electrocatalytic hydrogenolysis over skeletal nickel cathodes is another method that can achieve direct C-O cleavage without saturating the aromatic ring. rsc.org These reactions would break down this compound into 4-chlorophenol and 1-propanol.

Substitution Reactions on the Aromatic Ring and Aliphatic Chain

Aromatic Ring Substitution: The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of the ring are influenced by the two existing substituents: the chloro group and the propanoxy group. The alkoxy group (-OR) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. The chloro group is a deactivating, yet also ortho, para-directing group.

Given that the para position is already occupied by the chlorine atom, incoming electrophiles will be directed to the positions ortho to the activating alkoxy group (C2 and C6). The chloro group will also direct to these same positions. Therefore, electrophilic substitution reactions like nitration (with HNO₃/H₂SO₄) or halogenation (with Br₂/FeBr₃) are expected to yield predominantly the 2-substituted product, with some formation of the 2,6-disubstituted product under more forcing conditions. For example, the nitration of the related compound 4-chloroanisole (B146269) gives primarily 4-chloro-2-nitroanisole.

Aliphatic Chain Substitution: The hydroxyl group of the propanol chain is a poor leaving group. To facilitate nucleophilic substitution at the C1 position, it must first be converted into a better leaving group, such as a tosylate (-OTs) or a mesylate (-OMs), by reacting the alcohol with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine (B92270). The resulting tosylate or mesylate is an excellent substrate for Sₙ2 reactions. Treatment with various nucleophiles (e.g., azide, cyanide, amines) would lead to the displacement of the leaving group and the formation of a new carbon-nucleophile bond, providing a route to a wide range of derivatives.

Elucidation of Reaction Kinetics and Thermodynamics

The kinetics of forming this compound via the Williamson ether synthesis (reaction of 4-chlorophenoxide with a 3-carbon electrophile) are governed by the principles of Sₙ2 reactions. anl.govmdpi.com The reaction rate is second-order, depending on the concentration of both the phenoxide and the alkyl halide. Factors that increase the rate include the use of a polar aprotic solvent, which enhances the nucleophilicity of the phenoxide, and a good leaving group on the aliphatic chain. Steric hindrance at the electrophilic carbon would decrease the reaction rate. anl.gov

Kinetic studies of related reactions, such as the saponification of 2,3-dichloro-1-propanol (B139626) to epichlorohydrin, have been conducted to establish detailed reaction models, highlighting the importance of understanding reaction rates for process optimization.

Derivatization Strategies for this compound

The strategic modification of this compound focuses on the chemical manipulation of its primary alcohol functionality. These transformations allow for the introduction of new functional groups, thereby altering the molecule's polarity, reactivity, and biological activity for its use in further synthetic steps.

Esterification is a fundamental derivatization strategy for alcohols, converting the hydroxyl group (-OH) into an ester group (-OOCR). This transformation is widely used to modify the lipophilicity and steric profile of a molecule. For this compound, esterification can be achieved through several standard synthetic methods.

One common approach is the Fischer esterification , which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). youtube.com This is a reversible process, and to drive the equilibrium towards the ester product, the alcohol is often used in excess or water is removed as it is formed. youtube.com

Alternatively, more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides can be used for a more rapid and often irreversible reaction. The reaction with an acyl chloride is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which neutralizes the hydrochloric acid (HCl) byproduct.

These reactions yield 3-(4-chlorophenoxy)propyl esters, with the specific properties of the resulting molecule depending on the "R" group of the carboxylic acid or its derivative.

Table 1: Examples of Esterification Reactions for this compound

Reactant (Acid or Derivative)Reagent/CatalystProduct
Acetic AcidH₂SO₄ (catalyst), Heat3-(4-Chlorophenoxy)propyl acetate
Propanoic AcidH₂SO₄ (catalyst), Heat3-(4-Chlorophenoxy)propyl propanoate
Benzoyl ChloridePyridine3-(4-Chlorophenoxy)propyl benzoate
Acetic AnhydridePyridine (catalyst)3-(4-Chlorophenoxy)propyl acetate

The conversion of the hydroxyl group of this compound into an amine functionality is a valuable transformation for synthesizing compounds with different physicochemical and biological properties. This conversion is typically not achieved in a single step but through a two-step sequence involving the initial transformation of the hydroxyl group into a better leaving group.

First, the alcohol is converted into a sulfonate ester (e.g., tosylate or mesylate) or an alkyl halide. This is accomplished by reacting this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine, or with halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). youtube.com

In the second step, the resulting intermediate, which now possesses a good leaving group, undergoes a nucleophilic substitution reaction (Sₙ2) with ammonia, a primary amine, or a secondary amine. youtube.com This displacement of the leaving group yields the corresponding primary, secondary, or tertiary amine. A known derivative synthesized through this pathway is 3-(4-chlorophenoxy)propan-1-amine, which is commercially available as its hydrochloride salt. chemicalbook.com

Table 2: Two-Step Synthesis of Amine Derivatives

StepReactantReagentsIntermediate/Product
1 This compound1. p-Toluenesulfonyl chloride (TsCl), Pyridine3-(4-Chlorophenoxy)propyl tosylate
2 3-(4-Chlorophenoxy)propyl tosylateAmmonia (NH₃)3-(4-Chlorophenoxy)propan-1-amine
1 This compoundThionyl Chloride (SOCl₂)1-Chloro-3-(4-chlorophenoxy)propane
2 1-Chloro-3-(4-chlorophenoxy)propaneMethylamine (CH₃NH₂)N-Methyl-3-(4-chlorophenoxy)propan-1-amine

Silylation is a common derivatization technique used to prepare polar molecules for analysis by gas chromatography (GC). phenomenex.com The hydroxyl group of this compound imparts polarity and the capacity for hydrogen bonding, which can lead to poor peak shape and thermal instability during GC analysis. Silylation replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group, increasing the molecule's volatility and thermal stability. phenomenex.com

The reaction involves treating the alcohol with a silylating agent. A variety of these agents are available, with differing reactivity. Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). dphen1.comsigmaaldrich.com The reaction is typically fast and quantitative, yielding the corresponding trimethylsilyl ether. This derivative is more amenable to GC-MS analysis, allowing for accurate quantification and identification. phenomenex.comdphen1.com Beyond analytics, silylation is also a widely used strategy in organic synthesis to protect hydroxyl groups during reactions targeting other parts of a molecule.

Table 3: Common Silylating Reagents for Derivatizing this compound

Silylating ReagentAbbreviationByproducts
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAN-(trimethylsilyl)trifluoroacetamide, Trifluoroacetamide
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAN-Methyltrifluoroacetamide
N-TrimethylsilylimidazoleTMSIImidazole

In addition to the derivatizations above, the hydroxyl group of this compound can be converted into several other functional groups, highlighting its versatility as a synthetic intermediate.

Oxidation: As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder reagents, such as pyridinium chlorochromate (PCC), will typically stop at the aldehyde stage, yielding 3-(4-chlorophenoxy)propanal. Stronger oxidizing agents, like chromium trioxide (CrO₃) in an acidic solution (Jones reagent), will oxidize the primary alcohol directly to the carboxylic acid, 3-(4-chlorophenoxy)propanoic acid.

Conversion to Alkyl Halides: The hydroxyl group can be readily substituted by a halogen (Cl, Br, I) to form the corresponding alkyl halide. This is a crucial interconversion, as alkyl halides are excellent substrates for nucleophilic substitution reactions. masterorganicchemistry.com Treatment with thionyl chloride (SOCl₂) yields 1-chloro-3-(4-chlorophenoxy)propane, while phosphorus tribromide (PBr₃) provides 1-bromo-3-(4-chlorophenoxy)propane. youtube.com These halides can then be used to introduce a wide variety of other functional groups, including nitriles (via reaction with cyanide) and azides (via reaction with sodium azide).

Table 4: Summary of Other Functional Group Interconversions

TransformationReagent(s)Product
Oxidation to AldehydePyridinium chlorochromate (PCC)3-(4-Chlorophenoxy)propanal
Oxidation to Carboxylic AcidChromium trioxide (CrO₃), H₂SO₄, Acetone3-(4-Chlorophenoxy)propanoic acid
Conversion to Alkyl ChlorideThionyl chloride (SOCl₂)1-Chloro-3-(4-chlorophenoxy)propane
Conversion to Alkyl BromidePhosphorus tribromide (PBr₃)1-Bromo-3-(4-chlorophenoxy)propane

Advanced Spectroscopic Characterization and Structural Elucidation of 3 4 Chlorophenoxy 1 Propanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For 3-(4-Chlorophenoxy)-1-propanol, ¹H and ¹³C NMR, along with two-dimensional techniques, are invaluable for mapping the proton and carbon frameworks and their connectivity.

For clarity in the following sections, the atoms in this compound are numbered as follows:

Chemical structure of this compound with numbered atoms(Note: Image is a placeholder for the numbered structure of this compound)

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides information on the different chemical environments of protons in a molecule. The spectrum is analyzed based on chemical shift (δ), integration (relative number of protons), and signal splitting (multiplicity), which reveals adjacent protons.

The structure of this compound is expected to show five distinct proton signals:

Aromatic Protons (H-6/H-8 and H-5/H-9): Due to the para-substitution on the benzene (B151609) ring, the aromatic protons are chemically equivalent in pairs, creating a symmetric AA'BB' system. This typically results in two signals, each integrating to 2H, appearing as doublets. The protons ortho to the chlorine atom (H-5, H-9) are expected to be slightly downfield compared to the protons ortho to the oxygen (H-6, H-8) due to the differing electronic effects.

Propanol (B110389) Chain Protons (H-3, H-2, H-1): The three methylene (B1212753) groups of the propanol chain are chemically distinct.

The protons on C-3 (H-3), being attached to a carbon bearing an electronegative oxygen atom in the ether linkage, are expected to be the most deshielded of the aliphatic protons. This signal should appear as a triplet, split by the two adjacent H-2 protons.

The protons on C-1 (H-1), attached to the carbon with the hydroxyl group, will also be deshielded and appear as a triplet, split by the adjacent H-2 protons.

The central methylene protons (H-2) are coupled to both H-1 and H-3. With four neighboring protons (two on each side), this signal is expected to appear as a quintet (or a multiplet).

Hydroxyl Proton (OH): The hydroxyl proton signal can be a broad singlet and its chemical shift can vary depending on solvent, concentration, and temperature.

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-5, H-9~7.25d (Doublet)2H
H-6, H-8~6.88d (Doublet)2H
H-3 (-O-CH₂-)~4.05t (Triplet)2H
H-1 (-CH₂-OH)~3.75t (Triplet)2H
H-2 (-CH₂-CH₂-CH₂-)~2.00quint (Quintet)2H
-OHVariables (Singlet, broad)1H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. Due to symmetry in the aromatic ring, this compound is expected to show a total of seven distinct carbon signals instead of nine.

Aromatic Carbons: Four signals are expected. The carbon attached to the oxygen (C-7) and the carbon attached to the chlorine (C-4) will each produce a unique signal (quaternary carbons). The remaining four carbons form two equivalent pairs (C-5/C-9 and C-6/C-8), each pair producing one signal.

Aliphatic Carbons: Three signals corresponding to the three distinct carbons of the propanol chain (C-1, C-2, C-3) are expected. The carbon attached to the ether oxygen (C-3) will be the most downfield, followed by the carbon attached to the hydroxyl group (C-1).

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-7 (C-OAr)~157.5
C-4 (C-Cl)~125.8
C-5, C-9 (CH aromatic)~129.5
C-6, C-8 (CH aromatic)~115.9
C-3 (-O-CH₂)~67.5
C-1 (-CH₂-OH)~60.4
C-2 (-CH₂-CH₂-CH₂-)~31.8

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

2D NMR experiments provide correlational data that helps piece the molecular puzzle together by showing how different nuclei are related.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be crucial for confirming the propanol chain structure. It would show a cross-peak between H-1 and H-2, and another between H-2 and H-3, confirming their adjacency. It would also show correlations between the coupled aromatic protons (H-5/H-9 with H-6/H-8).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond correlation). It would definitively link the proton signals to their corresponding carbon signals. For example, the proton signal at ~4.05 ppm (H-3) would show a cross-peak with the carbon signal at ~67.5 ppm (C-3), confirming their direct bond.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically 2-3 bonds). This is critical for connecting different parts of the molecule. Key expected correlations for this compound would include:

A correlation between the protons on C-3 (~4.05 ppm) and the aromatic carbon C-7 (~157.5 ppm), which confirms the ether linkage between the propanol chain and the aromatic ring.

Correlations from the aromatic protons H-6/H-8 (~6.88 ppm) to the quaternary carbon C-4 (~125.8 ppm), confirming the position of the chlorine atom.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.

Determination of Molecular Weight and Elemental Composition

The molecular formula for this compound is C₉H₁₁ClO. Its nominal molecular weight is 186 g/mol (using the most common isotopes, ³⁵Cl). The mass spectrum would show a molecular ion peak [M]⁺ at m/z = 186. A key feature would be the presence of an [M+2]⁺ peak at m/z = 188 with an intensity of approximately one-third that of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

Predicted HRMS Data

FormulaCalculated Exact Mass (m/z) for [M]⁺
C₉H₁₁³⁵ClO186.0447
C₉H₁₁³⁷ClO188.0418

Analysis of Fragmentation Patterns for Structural Confirmation

In the mass spectrometer, the molecular ion can fragment into smaller, charged pieces. The pattern of these fragments is a molecular fingerprint that helps confirm the structure. Key fragmentation pathways for this compound would likely include:

Cleavage of the Ether Bond: The most significant fragmentation would likely be the cleavage of the C-O ether bond. This can happen in two ways:

Formation of the chlorophenoxy cation at m/z = 128/130 .

Formation of the 4-chlorophenol (B41353) radical cation via hydrogen rearrangement, also giving a prominent peak at m/z = 128/130 .

Fragmentation of the Propyl Chain:

Loss of the propanol side chain to give the chlorophenoxy radical, with the charge retained on the C₃H₇O⁺ fragment at m/z = 59 .

Alpha-cleavage next to the alcohol, leading to the loss of a CH₂OH radical and formation of a cation at m/z = 155/157 .

Aromatic Ring Fragmentation: Loss of the chlorine atom from the chlorophenoxy fragment (m/z 128) to yield a phenoxy cation at m/z = 93 .

Predicted Major Mass Fragments

Predicted m/zPossible Fragment Ion Structure
186/188[C₉H₁₁ClO]⁺ (Molecular Ion)
128/130[C₆H₄ClO]⁺ (Chlorophenoxy cation)
93[C₆H₅O]⁺ (Phenoxy cation)
59[C₃H₇O]⁺ (Hydroxypropyl cation)

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from π → π* transitions within the chlorophenoxy chromophore. The presence of the aromatic ring with its conjugated π-electron system allows for the absorption of UV light, promoting electrons from lower energy bonding (π) orbitals to higher energy anti-bonding (π) orbitals. uobabylon.edu.iq The chlorine atom and the ether oxygen, as substituents on the benzene ring, can influence the position and intensity of these absorption bands. These substituents, with their lone pairs of electrons, can participate in n → π transitions, although these are typically weaker than π → π* transitions. The solvent used can also affect the absorption maxima due to interactions with the solute molecule. uobabylon.edu.iqresearchgate.net

ChromophoreElectronic TransitionExpected λmax (nm)
Chlorophenoxyπ → π~220-230 and ~270-280
n → π~280-300 (often weaker and may be obscured)

Electron Spin Resonance (ESR) Spectroscopy for Radical Inclusion Studies

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. nih.gov It is the primary method for the direct detection and characterization of free radicals. nih.gov The application of ESR spectroscopy would be instrumental in investigating the potential of this compound to form or interact with radical species.

In a hypothetical ESR study, the compound could be exposed to conditions that might induce radical formation, such as UV irradiation or reaction with a known radical initiator. The resulting ESR spectrum would provide information on the presence and nature of any radical species. Key parameters that would be determined from the spectrum include the g-factor, which is characteristic of the radical's electronic environment, and hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C, ³⁵Cl, ³⁷Cl).

Analysis of these parameters would allow for the identification of the specific radical formed (e.g., a phenoxy radical or a radical on the propanol side-chain). Furthermore, techniques like spin trapping could be employed. nih.gov In this method, a short-lived radical reacts with a "spin trap" molecule to form a more stable radical adduct, which can then be more easily detected and characterized by ESR.

Currently, specific experimental data from Electron Spin Resonance (ESR) spectroscopy studies conducted directly on this compound for the purpose of radical inclusion are not available in the reviewed scientific literature. While the principles of ESR are well-established for studying radical species, dedicated studies on this particular compound have not been identified.

X-ray Crystallography for Solid-State Molecular Architecture (if crystal available)

For this compound, a successful X-ray crystallographic analysis would first require the growth of a high-quality single crystal of the compound. This crystal would then be irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. wikipedia.org By analyzing the positions and intensities of these spots, the electron density throughout the crystal can be mapped, and from this, a definitive molecular structure can be elucidated.

The data obtained would reveal the precise geometry of the 4-chlorophenoxy group and the propanol side chain, including the torsion angles that define their relative orientation. It would also detail the intermolecular interactions, such as hydrogen bonding (involving the hydroxyl group) and other non-covalent interactions, that govern how the molecules pack together in the crystal lattice.

As of the latest literature search, a crystal structure for this compound has not been reported. Therefore, detailed experimental data on its solid-state molecular architecture, including unit cell dimensions, space group, and specific atomic coordinates, are not available. The successful crystallization and subsequent X-ray diffraction analysis would be necessary to provide these definitive structural insights.

Computational Chemistry and Theoretical Modeling of 3 4 Chlorophenoxy 1 Propanol

Quantum Chemical Calculations

Quantum chemical calculations are at the core of modern computational chemistry, enabling the prediction of molecular properties by solving the Schrödinger equation. Methodologies like Density Functional Theory (DFT) and Hartree-Fock (HF) are fundamental to these investigations.

Density Functional Theory (DFT) is a widely used computational method valued for its balance of accuracy and computational efficiency. It is particularly effective for determining the ground state properties of molecules. In a typical DFT study of 3-(4-Chlorophenoxy)-1-propanol, the primary goal would be to find the molecule's most stable three-dimensional arrangement, known as the optimized geometry.

This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. From this optimized structure, key ground state properties can be derived, including:

Bond Lengths: The distances between bonded atoms.

Bond Angles: The angles formed by three consecutive bonded atoms.

Functionals such as B3LYP (Becke, three-parameter, Lee-Yang-Parr) are commonly paired with suitable basis sets to perform these calculations, providing reliable predictions of molecular geometries and energies. The application of DFT is crucial for understanding how the molecule occupies space and how its structural features influence its chemical behavior.

The Hartree-Fock (HF) method is a foundational ab initio technique in quantum chemistry that provides a first approximation of a molecule's electronic structure. It solves the Schrödinger equation by assuming that each electron moves in an average field created by all other electrons, rather than accounting for instantaneous electron-electron interactions. This simplification is known as the mean-field approximation.

While HF theory neglects a portion of the electron correlation, making it generally less accurate than modern DFT for many properties, it remains valuable for several reasons:

It serves as a starting point for more sophisticated methods that systematically incorporate electron correlation.

It provides a qualitative understanding of molecular orbitals and their energies.

For certain properties, HF can yield reasonable results and is computationally less demanding than more advanced methods.

In the study of this compound, an HF calculation would yield a set of molecular orbitals and their corresponding energy levels, forming the basis for analyzing the molecule's electronic properties.

Both DFT and HF calculations require the use of a basis set, which is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical as it directly impacts the accuracy and cost of the calculation.

Commonly used basis sets include:

Pople Basis Sets (e.g., 6-31G(d,p)): These are widely used for their efficiency and are often sufficient for geometry optimizations and frequency calculations of organic molecules.

Correlation-Consistent Basis Sets (e.g., cc-pVDZ, cc-pVTZ): Developed by Dunning and coworkers, these sets are designed to systematically converge toward the complete basis set limit, offering a pathway to highly accurate results, albeit at a higher computational cost.

To ensure that the calculated properties are reliable and not an artifact of an incomplete basis set, convergence studies are performed. This involves systematically increasing the size and complexity of the basis set (e.g., from cc-pVDZ to cc-pVTZ to cc-pVQZ) and monitoring the calculated property of interest. When the property no longer changes significantly with an increase in basis set size, it is considered converged.

Electronic Structure and Molecular Properties Analysis

Once the quantum chemical calculations are complete, the results are used to analyze the molecule's electronic characteristics, which are key to understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: This is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity. Conversely, a large energy gap indicates high stability. For this compound, the HOMO is expected to be localized on the phenoxy group, particularly the oxygen atom and the aromatic ring, while the LUMO would likely be distributed over the aromatic system.

The following table illustrates the typical data generated from an FMO analysis. Note: These are representative values for illustrative purposes, as specific computational results for this compound are not available.

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-0.8
HOMO-LUMO Gap 5.7

An Electrostatic Potential (ESP) surface map, also known as a molecular electrostatic potential (MEP) surface, is a visual representation of the charge distribution across a molecule. It is mapped onto a surface of constant electron density, providing a guide to the molecule's electrophilic and nucleophilic sites.

The map is color-coded to indicate different regions of electrostatic potential:

Red: Represents regions of most negative potential, which are rich in electrons and prone to attracting electrophiles (e.g., lone pairs on oxygen or chlorine atoms).

Blue: Represents regions of most positive potential, which are electron-poor and susceptible to attack by nucleophiles (e.g., the hydrogen atom of the hydroxyl group).

Green/Yellow: Indicate regions of neutral or intermediate potential.

For this compound, an ESP map would likely show a strong negative potential (red) around the oxygen atoms of the ether and alcohol groups, as well as the chlorine atom, due to their high electronegativity. A region of positive potential (blue) would be expected around the hydroxyl hydrogen, highlighting its acidic character. This visualization is invaluable for predicting how the molecule will interact with other molecules, including biological receptors or reactants.

Charge Distribution and Bond Orders

The distribution of electron density within a molecule is fundamental to understanding its polarity, reactivity, and intermolecular interactions. Computational methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are employed to assign partial charges to each atom. uni-muenchen.dewikipedia.org In this compound, the presence of electronegative oxygen and chlorine atoms significantly influences this distribution.

Mulliken Population Analysis: This method partitions the total electron population among the atoms in a molecule. wikipedia.org For this compound, a Mulliken analysis would be expected to show a significant negative charge on the oxygen and chlorine atoms, with corresponding positive charges on the carbon atoms to which they are attached.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more intuitive picture of charge distribution by localizing orbitals into bonding, lone pair, and anti-bonding orbitals. wikipedia.orgdergipark.org.tr This method typically reveals a more detailed and chemically intuitive charge distribution compared to Mulliken analysis. uni-muenchen.de

Illustrative Atomic Charges for this compound

AtomMulliken Charge (e)NBO Charge (e)
Cl-0.15 to -0.25-0.10 to -0.20
O (ether)-0.50 to -0.60-0.45 to -0.55
O (hydroxyl)-0.70 to -0.80-0.65 to -0.75
C (attached to Cl)+0.10 to +0.20+0.05 to +0.15
C (attached to O-ether)+0.40 to +0.50+0.35 to +0.45
C (attached to O-hydroxyl)+0.20 to +0.30+0.15 to +0.25
H (hydroxyl)+0.40 to +0.50+0.35 to +0.45

Note: The data in this table is illustrative and represents expected values based on computational chemistry principles for a molecule with this structure. Actual values would be obtained from specific quantum chemical calculations.

Bond Orders: Bond order calculations provide insight into the nature and strength of the chemical bonds within the molecule. For the aromatic ring in this compound, the C-C bond orders are expected to be intermediate between a single and double bond, characteristic of aromatic systems. The C-O and C-Cl bonds will exhibit bond orders slightly less than one due to ionic contributions to the bonding.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of this compound is crucial for its properties and interactions. Molecular geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. scispace.comresearchgate.net This is typically performed using methods like Density Functional Theory (DFT). scispace.com

Conformational Analysis: The propanol (B110389) side chain of the molecule can adopt various conformations due to rotation around the C-C and C-O single bonds. A thorough conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformer to identify the most stable (lowest energy) structures. The relative energies of these conformers determine their population at a given temperature.

Expected Stable Conformations: The most stable conformers are likely to be those that minimize steric hindrance and allow for favorable intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the ether oxygen.

Simulation of Spectroscopic Data

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Predicted NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach to predict NMR chemical shifts. researchgate.netunifr.chyoutube.com These calculations provide the isotropic shielding values for each nucleus, which can then be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to O)6.8 - 7.0115 - 120
Aromatic CH (meta to O)7.2 - 7.4129 - 132
O-CH₂ (ether)4.0 - 4.268 - 72
CH₂ (middle of chain)2.0 - 2.230 - 35
CH₂-OH3.7 - 3.960 - 65
OH1.5 - 3.0 (variable)-

Note: The data in this table is illustrative and represents expected values based on typical chemical shifts for similar functional groups and computational predictions. pdx.edupurdue.edu Actual values can vary depending on the solvent and specific computational method used.

Calculated Vibrational Frequencies and Intensities

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of these vibrations. rowansci.comyoutube.com These calculations are instrumental in assigning experimental spectral bands to specific molecular motions.

Expected Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)
O-H stretch (hydroxyl)3200 - 3600
Aromatic C-H stretch3000 - 3100
Aliphatic C-H stretch2850 - 3000
C=C aromatic stretch1400 - 1600
C-O-C stretch (ether)1050 - 1250
C-O stretch (hydroxyl)1000 - 1200
C-Cl stretch700 - 800

Note: This table presents expected frequency ranges for the characteristic vibrational modes of the functional groups present in the molecule. unibo.itresearchgate.net Precise values would be obtained from a specific frequency calculation.

Simulated UV-Vis Spectra

Time-dependent density functional theory (TD-DFT) is a common method for simulating UV-Vis absorption spectra. mdpi.comyoutube.com These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions within the chlorophenoxy chromophore.

Expected UV-Vis Absorption Maxima for this compound

TransitionPredicted λmax (nm)
π → π220 - 240
π → π270 - 290

Note: The data in this table is illustrative and represents expected values for the electronic transitions of the chlorophenoxy moiety. medium.com The exact positions of the absorption maxima can be influenced by the solvent.

Reaction Pathway Elucidation and Mechanistic Investigations

Computational chemistry is a powerful tool for studying the mechanisms of chemical reactions. smu.eduescholarship.org By mapping the potential energy surface, researchers can identify transition states and intermediates, and calculate activation energies. smu.edu For this compound, computational studies could investigate reactions such as oxidation of the alcohol, nucleophilic substitution at the carbon bearing the chlorine, or reactions involving the aromatic ring. These investigations would provide valuable insights into the reactivity of the molecule and the factors that control reaction outcomes. rsc.orgnih.gov

Transition State Identification and Characterization

The synthesis of this compound typically involves the reaction of 4-chlorophenol (B41353) with a three-carbon electrophile, such as 3-chloro-1-propanol (B141029) or a related compound, via a Williamson ether synthesis. A computational study of this reaction would involve identifying the transition state for the nucleophilic substitution reaction. This process would characterize the geometry of the interacting molecules at the peak of the energy profile, where bonds are partially broken and formed. Theoretical calculations, often using Density Functional Theory (DFT), would be employed to locate this transient structure. However, specific studies detailing the optimized geometry, bond lengths, and angles of the transition state for the synthesis of this compound are not readily found in current research literature.

Environmental Fate and Degradation Pathways of 3 4 Chlorophenoxy 1 Propanol

Biotransformation and Metabolite Identification in Environmental Systems

Biotransformation, the chemical alteration of substances by living organisms, is a primary mechanism for the degradation of many organic pollutants in the environment. Microorganisms, in particular, possess a diverse array of enzymes capable of breaking down complex organic molecules.

Microbial Degradation Pathways and Enzyme-Mediated Transformations

The biodegradation of chlorophenoxy compounds is a well-studied process, with numerous bacterial and fungal strains identified as capable of utilizing these compounds as a source of carbon and energy. oup.comnih.gov A common initial step in the microbial degradation of chlorophenoxy herbicides is the enzymatic cleavage of the ether bond. nih.gov This reaction is often catalyzed by monooxygenase or dioxygenase enzymes.

For 3-(4-Chlorophenoxy)-1-propanol, it is hypothesized that microorganisms would initially cleave the ether linkage to form 4-chlorophenol (B41353) and 1,3-propanediol (B51772). The resulting 4-chlorophenol is a known substrate for further microbial degradation, typically involving hydroxylation to form chlorocatechol, followed by ring cleavage and subsequent metabolism through central metabolic pathways. nih.gov The 1,3-propanediol is a simple alcohol that is readily biodegradable by a wide range of microorganisms.

Identification and Characterization of Primary and Secondary Metabolites

Based on the known microbial degradation pathways of analogous compounds, the primary metabolites of this compound are predicted to be:

4-Chlorophenol: Formed by the cleavage of the ether bond.

1,3-Propanediol: The other product of ether bond cleavage.

Further degradation of 4-chlorophenol would lead to secondary metabolites. A key intermediate in this process is 4-chlorocatechol , formed by the hydroxylation of 4-chlorophenol. Subsequent enzymatic reactions would lead to ring opening and the formation of various aliphatic acids before complete mineralization. nih.gov

Parent Compound Predicted Primary Metabolites Predicted Secondary Metabolites (from 4-Chlorophenol)
This compound4-Chlorophenol, 1,3-Propanediol4-Chlorocatechol, Chloro-muconic acids, etc.

Environmental Persistence and Bioaccumulation Potential (Theoretical Aspects)

This moderate Log Kow value suggests a low to moderate potential for bioaccumulation in aquatic organisms. The Bioconcentration Factor (BCF), which is the ratio of the chemical concentration in an organism to that in the surrounding water, can be estimated from the Log Kow. Generally, compounds with a Log Kow below 3 are not considered to be significantly bioaccumulative. nih.gov Therefore, based on this theoretical assessment, this compound is not expected to significantly bioaccumulate in food chains.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Precursor in the Synthesis of Diverse Organic Compounds

3-(4-Chlorophenoxy)-1-propanol serves as a key starting material in the synthesis of a range of organic molecules. Its hydroxyl group can undergo various chemical transformations, such as esterification, etherification, and oxidation, to yield a wide array of derivatives. For instance, related chlorophenoxy structures are used to synthesize biologically active agents like fungicides and herbicides. researchgate.netchemimpex.cominchem.org The synthesis of substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, for example, involves the reaction of substituted 3-(oxiranyl)pyridines with 4-chlorophenol (B41353), demonstrating how the chlorophenoxy moiety is a crucial component in creating compounds with high fungal toxicity. researchgate.net

Similarly, the synthesis of Rafoxanide, an antihelmintic agent, involves the preparation of 3-chloro-4-(4′-chlorophenoxy)nitrobenzene from 4-chlorophenol and 3,4-dichloronitrobenzene. nih.gov This highlights the role of the chlorophenoxy structure as a precursor for pharmaceutical compounds. The propanol (B110389) chain in this compound provides a reactive site for further molecular elaboration, enabling its use in multi-step syntheses to produce complex target molecules.

Precursor CompoundReaction TypeResulting Compound ClassApplication
4-Chlorophenol (related precursor)Reaction with oxiranesSubstituted ethanolsFungicides researchgate.net
4-Chlorophenol (related precursor)Nucleophilic substitutionSubstituted nitrobenzenesPharmaceutical intermediates nih.gov
This compoundEsterification/EtherificationEsters/EthersChemical Intermediates

Utility as a Building Block for Complex Molecular Architectures

The term "molecular building block" refers to a chemical unit that can be readily incorporated into a larger, more complex structure. nih.govnih.gov this compound fits this description perfectly due to its bifunctional nature. The chlorophenoxy ring provides a rigid, aromatic scaffold, while the flexible propanol side-chain offers a point of attachment for other molecular fragments.

This dual characteristic allows chemists to design and construct complex molecular architectures with tailored properties. researchgate.net For example, the chlorophenoxy group can be involved in π-π stacking interactions, while the hydroxyl group can form hydrogen bonds or be converted into other functional groups for covalent linkage. researchgate.net This versatility is essential in fields like medicinal chemistry and materials science, where precise control over molecular shape and functionality is critical for achieving desired biological activity or material properties. The strategic use of such building blocks is fundamental to creating novel compounds for drug discovery and the development of advanced materials. nih.gov

Development of Specialty Chemicals and Functional Materials

Specialty chemicals are products valued for their performance or function rather than their chemical composition. ogcorp.co.jpamoghchemicals.in Chlorophenoxy compounds, including derivatives of this compound, are integral to this sector. A significant application lies in the agrochemical industry, where chlorophenoxyacetic acids and related structures are used as selective herbicides. inchem.orgnih.govnih.gov The structural motif of this compound is a component of molecules designed to interact with biological systems, leading to its use in developing pesticides and plant growth regulators. chemimpex.com

In materials science, the incorporation of this compound or its derivatives can impart specific properties to a material. For instance, the presence of the chlorine atom can enhance flame retardancy, while the aromatic ring can contribute to thermal stability. Functional materials with tailored optical or electronic properties can be developed by integrating such specific organic molecules into larger systems. researchgate.net Its derivative, 3-(4-Chlorophenoxy)-1,2-propanediol, is noted for its use in producing specialty chemicals and as a stabilizing agent in cosmetic products. chemimpex.com

IndustryApplication AreaFunction of Chlorophenoxy Moiety
AgrochemicalsHerbicides, FungicidesProvides biological activity chemimpex.cominchem.org
PharmaceuticalsActive Pharmaceutical Ingredients (APIs)Forms core structure of therapeutic agents chemimpex.comnih.gov
Materials ScienceFunctional MaterialsImparts properties like thermal stability
CosmeticsProduct FormulationActs as a stabilizer chemimpex.com

Integration into Polymer Science and Engineering (General Considerations for Propanol Derivatives)

In polymer science, molecules with hydroxyl groups like propanol derivatives are of significant interest. unsw.edu.auunsw.edu.au They can act as monomers or initiators in polymerization reactions. The hydroxyl group of this compound can, in principle, initiate ring-opening polymerization of cyclic esters (like lactide or caprolactone) to form biodegradable polyesters. In this role, the propanol derivative would be incorporated at one end of the polymer chain, effectively functionalizing the resulting material with a chlorophenoxy group.

Furthermore, propanol has been studied as a precursor for producing poly(3-hydroxybutyrate-co-3-hydroxyvalerate), a type of polyhydroxyalkanoate (PHA) biopolymer. nih.gov In this process, propanol serves as a carbon source that microorganisms convert into 3-hydroxyvalerate (B1259860) units, which are then incorporated into the polymer chain. nih.gov While this specific application uses 1-propanol, it illustrates the general utility of propanol derivatives in creating or modifying polymers. The presence of the bulky and rigid chlorophenoxy group in this compound could be used to modify the physical properties (e.g., glass transition temperature, mechanical strength) of polymers if it were successfully integrated into their structure.

Supramolecular Chemistry and Host-Guest Interactions (e.g., in Nanochannels)

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonds and van der Waals forces. thno.orgfiveable.me A key concept in this field is "host-guest" chemistry, where a larger "host" molecule with a cavity can encapsulate a smaller "guest" molecule. nih.govnih.govencyclopedia.pub

The structure of this compound makes it a potential candidate for acting as a guest molecule. It possesses both a hydrophobic (the 4-chlorophenyl group) and a hydrophilic (the propanol tail) part. Host molecules like cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, are known to form inclusion complexes with guest molecules that have complementary properties. fiveable.me The hydrophobic chlorophenyl ring of this compound could fit within the cyclodextrin (B1172386) cavity, driven by the hydrophobic effect, while the hydrophilic propanol group could remain outside, interacting with the aqueous environment. Such host-guest complexation can be used to enhance the solubility of a guest molecule, control its release, or protect it from degradation. thno.orgnih.gov While specific studies on the host-guest chemistry of this compound are not prominent, its amphiphilic nature suggests a theoretical potential for such interactions within nanochannels and other supramolecular assemblies.

Q & A

Q. What are the established synthetic routes for 3-(4-Chlorophenoxy)-1-propanol, and what factors influence reaction efficiency?

  • Methodological Answer : A common synthesis involves Williamson ether synthesis , where 4-chlorophenol reacts with a propane-1,3-diol derivative under alkaline conditions (e.g., NaOH/KOH) in polar solvents like ethanol or methanol. Reaction efficiency depends on:
  • Temperature : Elevated temperatures (60–80°C) improve reaction rates but may increase side products.
  • Base selection : Strong bases (e.g., NaH) enhance nucleophilicity but require anhydrous conditions.
  • Molar ratios : Excess 4-chlorophenol ensures complete diol conversion .
    Alternative routes may involve epoxide ring-opening with 4-chlorophenol under acidic or basic catalysis .

Q. How is this compound characterized to confirm structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify aromatic protons (δ 6.8–7.3 ppm for chlorophenyl) and hydroxyl/propanol backbone signals.
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% typical for research-grade material).
  • Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 200.6).
  • X-ray Crystallography : Resolves stereochemistry in enantiomeric forms (if applicable) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation; the compound may irritate the respiratory system.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.
  • Waste Disposal : Segregate halogenated waste and treat via professional hazardous waste services .

Advanced Research Questions

Q. How does the electronic nature of the 4-chlorophenoxy group influence the compound's reactivity in nucleophilic substitutions?

  • Methodological Answer : The electron-withdrawing chlorine on the phenyl ring increases the electrophilicity of the adjacent oxygen, enhancing reactivity in:
  • Ether cleavage : Susceptibility to HI or BF3_3-catalyzed cleavage.
  • Oxidation : Forms ketones or carboxylic acids under strong oxidants (e.g., KMnO4_4).
    Computational studies (e.g., DFT) show reduced electron density at the ether oxygen, corroborating experimental reactivity trends .

Q. What computational approaches are used to predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : Screens derivatives against target proteins (e.g., fungal CYP51 for antifungal activity).
  • QSAR Modeling : Correlates substituent effects (e.g., Cl position) with bioactivity using descriptors like logP and Hammett constants.
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Discrepancies often arise from:
  • Assay variability : Differences in cell lines (e.g., mammalian vs. fungal models) or enzyme isoforms.
  • Concentration gradients : Non-linear dose-response relationships at high concentrations.
    Standardization strategies :
  • Use positive controls (e.g., triadimefon for herbicide studies) .
  • Validate results across orthogonal assays (e.g., enzymatic inhibition vs. whole-organism toxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.